N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Description
N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-26(24,25)16-8-6-13(7-9-16)11-19-18(23)15-5-3-4-14(10-15)17-20-12-21-22-17/h3-10,12H,2,11H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYAHXMJZNZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(1H-1,2,4-triazol-5-yl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Triazoline derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonylphenyl group may enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-[(4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-[(4-fluorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Uniqueness
N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide stands out due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
